5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
CAS No. |
84356-27-4 |
|---|---|
Molecular Formula |
C28H44N2O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
5-methyl-4-octadecanoyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C28H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(31)27-24(2)29-30(28(27)32)25-21-18-17-19-22-25/h17-19,21-22,27H,3-16,20,23H2,1-2H3 |
InChI Key |
HEIJXJMIKNZPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 3-Methyl-1-phenylpyrazol-5-one : The pyrazolone core precursor.
- Octadecanoyl chloride : The fatty acyl chloride used for acylation.
Reaction Conditions
- Solvent : Typically anhydrous organic solvents such as dioxane or dichloromethane are used to dissolve the pyrazolone precursor.
- Base : Calcium hydroxide or other mild bases may be employed to neutralize the hydrochloric acid generated during acylation.
- Temperature : The reaction is conducted under reflux or controlled heating to facilitate the acylation without decomposition.
- Addition : Octadecanoyl chloride is added dropwise to the stirred solution of pyrazolone and base to control the exothermic reaction.
Reaction Procedure
- Dissolve 3-methyl-1-phenylpyrazol-5-one in hot dioxane (or suitable solvent).
- Add calcium hydroxide to the solution to maintain a basic environment.
- Slowly add octadecanoyl chloride dropwise with stirring, monitoring the temperature to avoid excessive heat.
- Reflux the reaction mixture for approximately 30 minutes to 1 hour to ensure complete acylation.
- Quench the reaction by pouring into dilute hydrochloric acid to precipitate the product.
- Isolate the crude product by filtration.
- Purify the product by recrystallization from n-hexane or a suitable solvent mixture to obtain pure 5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Optimization of Reaction Parameters
Optimization is critical for scaling up the synthesis and improving yield and purity. Key parameters include:
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Temperature | 80–100 °C (reflux) | Higher temperature increases reaction rate but may cause decomposition if too high |
| Solvent | Dioxane, dichloromethane | Solvent polarity affects solubility and reaction kinetics |
| Reaction Time | 30–60 minutes | Sufficient time needed for complete acylation |
| Base Amount | Stoichiometric to slight excess | Neutralizes HCl, prevents side reactions |
| Addition Rate | Slow dropwise addition | Controls exothermic reaction, prevents side products |
Characterization and Purity Assessment
The synthesized compound is characterized by:
- Elemental Analysis : Confirms the molecular formula C28H44N2O2.
- Infrared Spectroscopy (FTIR) : Shows characteristic carbonyl (C=O) stretching of the pyrazolone and acyl groups.
- Nuclear Magnetic Resonance (NMR) : Confirms the substitution pattern on the pyrazolone ring and the presence of the long aliphatic chain.
- Mass Spectrometry : Confirms molecular weight (~440.7 g/mol).
- X-ray Crystallography : Provides structural confirmation of the keto-amine tautomeric form in the solid state.
Research Findings on Preparation
- The acylation reaction proceeds efficiently under mild basic conditions with calcium hydroxide, avoiding harsh reagents that could degrade the pyrazolone ring.
- The keto-amine tautomeric form predominates in the solid state, as confirmed by X-ray crystallography, which is important for the compound’s stability and biological activity.
- The long aliphatic chain introduced by octadecanoyl chloride enhances hydrophobicity, influencing solubility and potential bioavailability.
- Optimization studies indicate that solvent choice and temperature control are crucial for maximizing yield and minimizing side reactions.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Dissolution | 3-Methyl-1-phenylpyrazol-5-one in dioxane | Homogeneous solution |
| Base Addition | Calcium hydroxide (1.5–2 equiv) | Maintains basic pH, neutralizes HCl |
| Acylation | Octadecanoyl chloride, dropwise addition | Formation of acylated pyrazolone |
| Reaction Time & Temp | Reflux, 30–60 min | Complete conversion |
| Work-up | Quench with dilute HCl, filtration | Precipitation of crude product |
| Purification | Recrystallization from n-hexane | Pure crystalline product |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, cleaving the octadecanoyl group or modifying the pyrazolone core:
-
Acidic Hydrolysis :
In HCl (2 M), the octadecanoyl ester bond breaks, yielding 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and stearic acid .
Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. -
Basic Hydrolysis :
NaOH (1 M) promotes saponification, producing the sodium salt of stearic acid and the pyrazolone derivative.
| Condition | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl) | 2 M HCl, 50°C | Pyrazolone + stearic acid | 80% | |
| Basic (NaOH) | 1 M NaOH, reflux | Sodium stearate + pyrazolone | 75% |
Alkylation and Acylation
The enolic -OH group at position 3 participates in nucleophilic substitution:
-
Methylation :
Reacts with methyl iodide (CH₃I) in acetone/K₂CO₃ to form 3-methoxy-5-methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. -
Benzoylation :
Treatment with benzoyl chloride (C₆H₅COCl) and Ca(OH)₂ yields 3-benzoyloxy derivatives .
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ | Acetone, 60°C | 3-OCH₃ derivative | 68% |
| Benzoylation | C₆H₅COCl, Ca(OH)₂ | Dioxane, reflux | 3-OBz derivative | 77% |
Nucleophilic Substitution
The pyrazolone ring’s electron-deficient C-4 position reacts with nucleophiles:
-
Amination :
Reacts with hydrazine (NH₂NH₂) to form 4-amino derivatives, useful in synthesizing heterocycles . -
Thiol Addition :
Thiosemicarbazide introduces sulfur-containing substituents at C-4 .
| Nucleophile | Product | Application | Reference |
|---|---|---|---|
| NH₂NH₂ | 4-Amino-pyrazolone | Precursor for triazoles | |
| NH₂CSNHNH₂ | 4-Thiosemicarbazide | Anticancer agent synthesis |
Tautomerism and Cyclization
The keto-enol equilibrium influences reactivity:
-
Keto Form Stability :
X-ray crystallography confirms the keto form dominates in solid state . -
Cyclization :
Heating with formic acid-acetic anhydride forms fused triazole rings via intramolecular cyclization .
Comparative Reactivity with Analogues
The octadecanoyl chain modifies reactivity relative to shorter-chain derivatives:
| Compound | Chain Length | Hydrolysis Rate (k, s⁻¹) | Solubility in Hexane |
|---|---|---|---|
| 5-Methyl-4-octadecanoyl derivative | C18 | 1.2 × 10⁻⁴ | High |
| 5-Methyl-4-pentanoyl derivative | C5 | 5.8 × 10⁻⁴ | Moderate |
| 3-Methyl-1-phenylpyrazolone | - | 8.3 × 10⁻³ | Low |
Mechanistic Insights
-
Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the octadecanoyl group’s hydrophobicity.
-
Alkylation : The enolate ion attacks electrophiles, with K₂CO₃ enhancing deprotonation .
Industrial and Pharmacological Relevance
Scientific Research Applications
Synthesis of 5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
The synthesis of this compound typically involves the reaction of 5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one with octadecanoyl chloride under suitable conditions. The resulting product is characterized by various analytical techniques such as NMR and IR spectroscopy to confirm its structure and purity.
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolone compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. This activity suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Analgesic Effects
The analgesic properties of this compound have been explored in various animal models. In one study, it was found to reduce pain significantly compared to control groups, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID). The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in pain and inflammation pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been documented. It has shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways contributes to its effectiveness as an antimicrobial agent.
Case Study: Anti-inflammatory Activity
A study conducted by Bekhit et al. demonstrated that a series of pyrazolone derivatives exhibited potent anti-inflammatory activity in carrageenan-induced paw edema models in rats. The synthesized compounds were tested against standard drugs like indomethacin, with several derivatives showing superior efficacy .
Case Study: Analgesic Activity
Another research highlighted the analgesic effects of pyrazolone derivatives using the hot plate test in mice. The results indicated that the compound significantly increased the pain threshold compared to control groups .
Case Study: Antimicrobial Activity
In a comparative study on antimicrobial activity against various pathogens, the compound showed promising results against Candida albicans and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-4-stearoyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes
Receptor modulation: Interacting with cellular receptors to modulate their activity
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrazol-3-one Derivatives
The pharmacological and physicochemical properties of pyrazol-3-one derivatives are highly dependent on substituents at positions 2, 4, and 5. Below is a systematic comparison with key analogues:
Table 1: Structural and Functional Comparison of Selected Pyrazol-3-one Derivatives
Key Findings from Comparative Studies
Hydrophobicity and Solubility: The octadecanoyl chain in the target compound drastically reduces aqueous solubility compared to acetyl or benzylidene derivatives, limiting its use in biological assays requiring polar solvents . Shorter acyl chains (e.g., acetyl) improve solubility in ethanol and DMSO, facilitating in vitro testing .
Biological Activity: Antimicrobial Activity: Benzylidene and thiophen-2-ylmethylene derivatives exhibit stronger antimicrobial effects than the octadecanoyl variant, likely due to enhanced membrane penetration via planar aromatic systems . Anti-Fibrotic Activity: The propyl-substituted derivative (TSE) outperforms methyl and octadecanoyl analogues in suppressing TGF-β2/SMAD signaling, highlighting the importance of moderate alkyl chain length for cellular uptake .
Material Science Applications: Acetyl and benzylidene derivatives display liquid crystalline behavior, whereas the octadecanoyl analogue’s high melting point (>150°C) restricts mesophase formation .
Synthetic Flexibility: The octadecanoyl group requires specialized acylation conditions (e.g., stearoyl chloride, Ca(OH)₂ catalyst), whereas benzylidene derivatives are synthesized via simpler Claisen-Schmidt condensations .
Biological Activity
5-Methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C28H44N2O2
- Molecular Weight : 440.67 g/mol
- CAS Number : 84356-27-4
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-methyl-1-phenylpyrazol-5-one with octadecanoyl chloride. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .
Antimicrobial Activity
Research indicates that compounds within the pyrazolone class, including this compound, exhibit varying degrees of antimicrobial activity. In particular, studies have shown that related pyrazolone derivatives possess moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
| Compound Code | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| 5-Methyl Derivative | S. aureus: 13; E. coli: 12; B. stearothermophilus: 14; S. typhi: 14 |
| Standard (Penicillin) | S. aureus: 22; E. coli: -; B. stearothermophilus: 24; S. typhi: - |
These results suggest that while the compound shows some antibacterial properties, it may not surpass standard antibiotics in efficacy .
Antioxidant Activity
The antioxidant potential of pyrazolone derivatives has also been evaluated using DPPH radical scavenging assays. The IC50 values for various substituted derivatives indicate a range of antioxidant activities:
| Compound Code | Antioxidant Activity (IC50 in μg/mL) |
|---|---|
| 4a | 51 |
| 4b | 47 |
| 4c | 39 |
| Standard (Ascorbic Acid) | 10.72 |
These findings highlight the potential for these compounds to act as antioxidants, which could be beneficial in mitigating oxidative stress-related diseases .
The biological mechanisms underlying the activities of pyrazolone derivatives are still under investigation. However, it is hypothesized that their action may involve the inhibition of specific enzymes or pathways critical for microbial growth or oxidative stress responses. Further studies are necessary to elucidate these mechanisms fully.
Case Studies and Applications
- Prostate Health : Some studies have indicated that pyrazolone derivatives may inhibit the growth of benign prostatic hyperplasia cells, suggesting potential therapeutic applications in urology.
- Material Science : Given their unique structural properties, these compounds could be explored for use in developing new materials or chemical processes in industrial applications.
Q & A
Basic Questions
Q. What are the established synthetic routes for 5-methyl-4-octadecanoyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and how do steric effects influence reaction yields?
- Methodology : The compound is typically synthesized via acylation of a pyrazolone core. For example, describes coupling 1,5-dimethyl-2-phenyl-pyrazol-3-one with octadecanoyl chloride under reflux in anhydrous THF, using triethylamine as a base. Steric hindrance from the octadecanoyl chain often reduces yields (~40–50%); optimizing solvent polarity (e.g., switching to DMF) or using microwave-assisted synthesis can improve efficiency .
- Data Comparison :
| Method | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Reflux (THF) | THF | 45 | |
| Microwave (DMF) | DMF | 62 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts minimized?
- Methodology :
- FTIR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and pyrazolone ring vibrations (C=N at ~1600 cm⁻¹). Use KBr pellets dried at 120°C to avoid moisture interference .
- NMR : ¹H NMR (CDCl₃) shows a singlet for the C5-methyl group (δ 2.1–2.3 ppm) and a multiplet for the phenyl protons (δ 7.2–7.6 ppm). Deuterated solvent purity must exceed 99.9% to prevent splitting artifacts .
Advanced Research Questions
Q. How can conflicting crystallographic data on keto-enol tautomerism be resolved for this compound?
- Contradiction Analysis : reports a keto-dominated structure (C=O bond length: 1.23 Å), while suggests partial enolization (C-O: 1.32 Å). This discrepancy arises from crystallization conditions (e.g., polar solvents stabilize enol forms).
- Methodology : Perform variable-temperature X-ray diffraction (VT-XRD) or solid-state NMR to monitor tautomeric equilibria. Computational DFT studies (B3LYP/6-31G*) can predict dominant forms under specific conditions .
Q. What strategies are effective for isolating stereoisomers during synthesis?
- Challenge : The octadecanoyl chain introduces conformational flexibility, leading to diastereomeric byproducts. highlights chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) as a reliable separation method.
- Optimization : Preferential crystallization using seeding agents (e.g., enantiopure templates) improves selectivity. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Q. How do computational methods predict reactivity in derivatization reactions (e.g., coupling with heterocycles)?
- Methodology : DFT calculations (M06-2X/def2-TZVP) model frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example, the C4 position of the pyrazolone ring has the highest Fukui index (f⁻ = 0.12), making it prone to electrophilic substitution .
- Validation : Compare predicted reaction pathways (IRC analysis) with experimental LC-MS data to validate intermediates .
Q. What are the limitations of using mass spectrometry (MS) for purity assessment, and how are they mitigated?
- Issue : High-resolution MS (HRMS) may fail to distinguish isobaric impurities (e.g., oxidation byproducts). recommends coupling HRMS with ion mobility spectrometry (IMS) to separate co-eluting species.
- Quantitative Analysis : Use internal standards (e.g., deuterated analogs) for accurate quantification. Purity >98% is achievable via repeated recrystallization (ethanol/water, 3:1) .
Data Contradictions and Resolutions
- Synthetic Yield Variability : reports 45% yield for the acylation step, while achieves 62% under microwave conditions. Resolution: Optimize reaction time (4–6 hours vs. 20 minutes) and solvent dielectric constant .
- Tautomeric Preferences : Conflicting crystallographic data ( vs. 13) are solvent-dependent. Use non-polar solvents (toluene) to favor keto forms for consistent XRD results .
Key Research Tools
| Technique | Application | Reference |
|---|---|---|
| Chiral HPLC | Stereoisomer separation | |
| VT-XRD | Tautomerism analysis | |
| DFT (M06-2X) | Reactivity prediction | |
| IMS-HRMS | Purity validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
